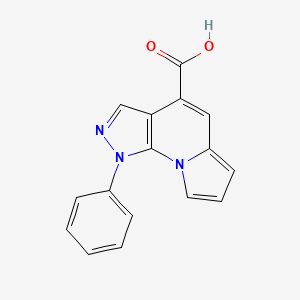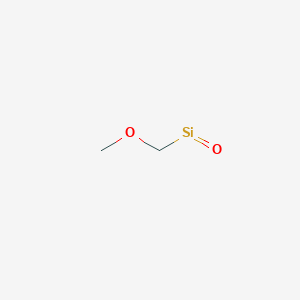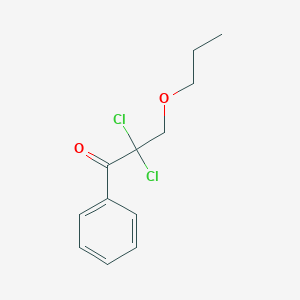
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide is a complex organic compound with a unique structure that includes an indole core, a decanoylamino group, and a sulfanylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, the introduction of the decanoylamino group, and the attachment of the sulfanylethyl group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The indole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylethyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole core can bind to proteins and enzymes, modulating their activity. The sulfanylethyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The decanoylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Octanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
- 6-(Hexanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
Uniqueness
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide is unique due to its longer decanoylamino chain, which can influence its biological activity and solubility. This structural difference can result in distinct interactions with molecular targets compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
116336-84-6 |
|---|---|
Molekularformel |
C21H31N3O2S |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
6-(decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C21H31N3O2S/c1-2-3-4-5-6-7-8-9-20(25)24-16-14-18(21(26)23-12-13-27)17-10-11-22-19(17)15-16/h10-11,14-15,22,27H,2-9,12-13H2,1H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
QLLOIUKQYUACKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
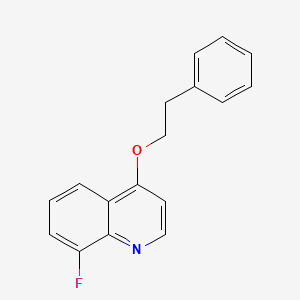
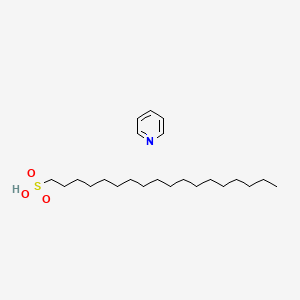
![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
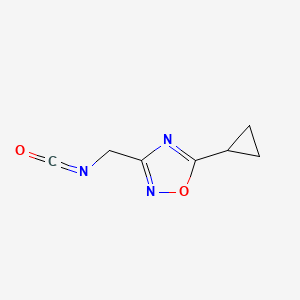


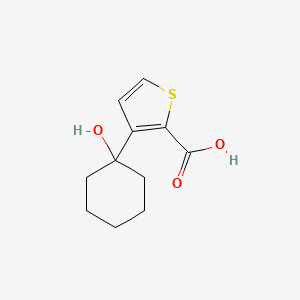

![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)
